8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one
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Overview
Description
8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one is a synthetic organic compound with a molecular formula of C14H14BrN3O2 and a molecular weight of 336.184 g/mol . This compound belongs to the class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-bromoquinoline and (S)-2-methoxypropylamine.
Formation of Intermediate: The 8-bromoquinoline is reacted with (S)-2-methoxypropylamine under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the imidazoquinoline core structure.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Ring-Opening: The imidazoquinoline core can participate in cyclization and ring-opening reactions, resulting in structural modifications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Cyclization and Ring-Opening: Catalysts such as acids or bases are employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, oxidized or reduced derivatives, and cyclized or ring-opened compounds .
Scientific Research Applications
8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical entities.
Mechanism of Action
The mechanism of action of 8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
8-bromo-1-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one: This compound shares a similar core structure but lacks the (2S)-2-methoxypropyl group.
8-bromo-1-[(2S)-2-methoxypropyl]-3H-imidazo[4,5-c]quinolin-2-one: This compound is structurally similar but does not have the 3-methyl group.
Uniqueness
8-bromo-1-[(2S)-2-methoxypropyl]-3-methyl-1H,2H,3H-imidazo[4,5-c]quinolin-2-one is unique due to the presence of both the (2S)-2-methoxypropyl and 3-methyl groups, which may confer distinct biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
1386874-33-4 |
---|---|
Molecular Formula |
C15H16BrN3O2 |
Molecular Weight |
350.2 |
Purity |
95 |
Origin of Product |
United States |
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